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molecular formula C6H10N2OS2 B8293090 2-((2-Aminothiazol-5-yl)thio)propan-1-ol

2-((2-Aminothiazol-5-yl)thio)propan-1-ol

Cat. No. B8293090
M. Wt: 190.3 g/mol
InChI Key: ZXJGPADTIIDIKP-UHFFFAOYSA-N
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Patent
US08921576B2

Procedure details

Lithium aluminum hydride (97 mg, 2.56 mmol) was suspended in tetrahydrofuran (5 mL). Thereafter, under cooling on ice, a tetrahydrofuran (6 mL) solution of ethyl 2-((2-aminothiazol-5-yl)thio)propanoate (0.2 g, 0.85 mmol) was added to the obtained suspension, and the thus obtained mixture was then stirred for 30 minutes. Thereafter, sodium sulfate and water were added to the reaction solution, and the obtained mixture was then stirred. Insoluble matters were removed by filtration, and the filtrate was then concentrated in vacuo. The obtained residue was purified by preparative thin-layer chromatography (chloroform:methanol=5:1) to obtain 2-((2-aminothiazol-5-yl)thio)propan-1-ol (103 mg, 63%) in the form of a yellow oily product.
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
ethyl 2-((2-aminothiazol-5-yl)thio)propanoate
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[S:9][C:10]([S:13][CH:14]([CH3:20])[C:15](OCC)=[O:16])=[CH:11][N:12]=1.S([O-])([O-])(=O)=O.[Na+].[Na+].O>O1CCCC1>[NH2:7][C:8]1[S:9][C:10]([S:13][CH:14]([CH3:20])[CH2:15][OH:16])=[CH:11][N:12]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
97 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
ethyl 2-((2-aminothiazol-5-yl)thio)propanoate
Quantity
0.2 g
Type
reactant
Smiles
NC=1SC(=CN1)SC(C(=O)OCC)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the thus obtained mixture was then stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, under cooling on ice
STIRRING
Type
STIRRING
Details
the obtained mixture was then stirred
CUSTOM
Type
CUSTOM
Details
Insoluble matters were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by preparative thin-layer chromatography (chloroform:methanol=5:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1SC(=CN1)SC(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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